molecular formula C8H6N2O B2902820 3-(1,3-Oxazol-2-yl)pyridine CAS No. 5998-85-6

3-(1,3-Oxazol-2-yl)pyridine

Cat. No.: B2902820
CAS No.: 5998-85-6
M. Wt: 146.149
InChI Key: AWNUFCKXIZAWBG-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with an α-haloketone under basic conditions to form the oxazole ring . Another approach involves the use of 2-chloropyridine and an oxazole derivative in a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyridine-oxazole hybrids with altered electronic properties .

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Oxazol-2-yl)pyridine is unique due to its specific arrangement of the oxazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-pyridin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUFCKXIZAWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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